2,3,4,5,6-Pentafluorobenzyl alcohol

説明

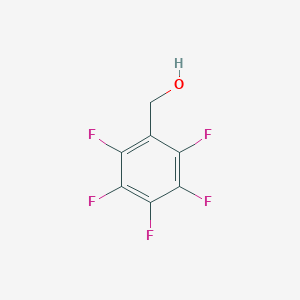

Structure

3D Structure

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJYYCIOYBZTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196013 | |

| Record name | 2,3,4,5,6-Pentafluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-60-8 | |

| Record name | Pentafluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=440-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentafluorobenzyl Alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 440-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentafluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5,6-PENTAFLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYY8AJK1SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentafluorobenzyl Alcohol

Introduction

2,3,4,5,6-Pentafluorobenzyl alcohol, a fluorinated aromatic compound, serves as a versatile building block and synthetic intermediate in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its unique properties, imparted by the strongly electron-withdrawing pentafluorophenyl group, distinguish it from its non-fluorinated analog, benzyl alcohol. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] The pentafluorinated ring significantly influences its physical characteristics, such as melting point, boiling point, and acidity, when compared to unsubstituted benzyl alcohol.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 440-60-8[2] |

| Molecular Formula | C₇H₃F₅O[2][3] |

| Molecular Weight | 198.09 g/mol [3][4] |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methanol[3] |

| Synonyms | (Pentafluorophenyl)methanol, (Hydroxymethyl)pentafluorobenzene, Perfluorobenzyl alcohol[2][3][5] |

| InChI Key | PGJYYCIOYBZTPU-UHFFFAOYSA-N[2][4] |

| SMILES | OCc1c(F)c(F)c(F)c(F)c1F[2][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid, white crystalline mass | [1][6] |

| Melting Point | 37 - 38.5 °C | [1][3][4] |

| Boiling Point | 174 - 181 °C (at 760 mmHg) | [3][4] |

| 114 - 115 °C (at 60 mmHg) | [4][7] | |

| Flash Point | 87 - 88 °C (closed cup) | [1][4] |

| pKa | 13.07 ± 0.10 (Predicted) | [6] |

| logP (Octanol/Water) | 1.874 (Crippen Method) | [8] |

| Vapor Pressure | 0.115 mmHg at 25 °C | [6] |

| Solubility | Slightly soluble in Chloroform, Methanol | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Detailed spectra are publicly available through various chemical databases.

Table 3: Spectroscopic Data References

| Technique | Availability |

| ¹H NMR | Spectra available[3][9] |

| ¹³C NMR | Spectra available[3] |

| ¹⁹F NMR | Spectra available[3][10] |

| Mass Spectrometry (MS) | GC-MS data available[3][11] |

| Infrared (IR) Spectroscopy | Spectra available[11] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the interplay between the hydroxyl group and the electron-deficient aromatic ring. The five fluorine atoms exert a powerful inductive electron-withdrawing effect, which increases the acidity of the hydroxyl proton, making it a stronger acid than benzyl alcohol.

Caption: Logical diagram illustrating the increased acidity of this compound compared to benzyl alcohol due to the inductive effect of the pentafluorophenyl ring.

This enhanced acidity facilitates its use in various chemical transformations. Key reactions include:

-

Conversion to Halides: It is readily converted to 2,3,4,5,6-pentafluorobenzyl bromide or chloride. These halides are highly valuable derivatizing agents in analytical chemistry, particularly for gas chromatography with electron capture detection (GC-ECD), used to analyze thiols, phenols, and carboxylic acids.[12]

-

Esterification: Like other alcohols, it reacts with carboxylic acids or their derivatives to form benzyl esters.[13] These esters can serve as protecting groups in organic synthesis.

-

Friedel-Crafts Benzylation: The alcohol can be activated in situ with deoxofluorinating agents like XtalFluor-E to react with arenes, forming 1,1-diarylalkane structures, which are important cores in medicinal chemistry.[14]

-

Synthesis of Complex Molecules: It has been utilized in the synthesis of specialized molecules such as pentafluorobenzyloxy-substituted metal-free phthalocyanines.[7]

Caption: Key reaction pathways of this compound, highlighting its transformation into important chemical intermediates and products.

Experimental Protocols

Detailed and reliable experimental procedures are essential for the safe and efficient use of this compound.

Protocol 1: Synthesis of this compound

A patented method describes a two-stage synthesis starting from 2,3,4,5,6-pentafluorocyanobenzene with a total yield exceeding 83%.[15]

Stage 1: Hydrogenation

-

Reactants: 2,3,4,5,6-pentafluorocyanobenzene (starting material), an organic solvent containing an acid (e.g., acetic acid, sulfuric acid), and a catalyst (e.g., Palladium on carbon).[15]

-

Procedure: The starting material is dissolved in the acidic organic solvent in a reactor.[15] Hydrogen gas is introduced under pressure (10–20 atm) and the mixture is heated (40–60 °C).[15]

-

Reaction: The cyano group is hydrogenated and reduced to form the corresponding 2,3,4,5,6-pentafluorobenzylamine salt.[15]

-

Work-up: The catalyst is filtered off, and the solvent may be removed to isolate the amine salt.[15]

Stage 2: Diazotization and Hydrolysis

-

Reactants: The 2,3,4,5,6-pentafluorobenzylamine salt from Stage 1, sodium nitrite, and an aqueous acid solution.[15]

-

Procedure: The amine salt is dissolved in the aqueous acid. A solution of sodium nitrite is added while maintaining the temperature between 50–65 °C for 2–5 hours to form the diazonium salt.[15] The reaction mixture is then heated to 85–95 °C for 5–8 hours.[15]

-

Reaction: The diazonium salt undergoes hydrolysis to yield this compound.[15]

-

Work-up: After the reaction is complete, the mixture is cooled. The product is separated (e.g., by extraction) and dried to yield pure this compound.[15]

Caption: Workflow for the synthesis of this compound from 2,3,4,5,6-pentafluorocyanobenzene.

Protocol 2: In Situ Activation for Friedel-Crafts Benzylation

This protocol describes the reaction of this compound with an arene nucleophile using XtalFluor-E as an activator.[14]

-

Setup: To a vial under an inert atmosphere (e.g., nitrogen or argon), add the arene (if solid, 1.5 equivalents) and XtalFluor-E (1.1 equivalents).

-

Solvents: Add the solvent (e.g., a 9:1 mixture of CH₂Cl₂:HFIP) followed by the arene (if liquid, 1.5 equivalents).

-

Reactant Addition: Add a solution of this compound (1.0 equivalent) in the reaction solvent to the vial.

-

Reaction: Stir the reaction mixture at room temperature for the required time (typically monitored by TLC or GC-MS, can be several hours).

-

Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,1-diarylalkane derivative.

Safety and Handling

This compound is considered hazardous and requires careful handling.

Table 4: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H302 | Harmful if swallowed[3][5] |

| H315 | Causes skin irritation[3] | |

| H319 | Causes serious eye irritation[3] |

-

Handling: Use in a well-ventilated area or fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid breathing dust and prevent contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, open flames, and other sources of ignition.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

This compound is a valuable fluorinated intermediate with distinct chemical properties conferred by its pentafluorophenyl moiety. Its enhanced acidity and reactivity make it a key precursor for derivatizing agents and a versatile building block for complex molecular architectures in drug discovery and materials science. A thorough understanding of its properties, reaction protocols, and safety requirements is paramount for its effective and safe application in research and development.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound (CAS 440-60-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C7H3F5O | CID 9923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4,5,6-五氟苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. fishersci.com [fishersci.com]

- 6. Cas 440-60-8,this compound | lookchem [lookchem.com]

- 7. 2,3,4,5,6-五氟苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemeo.com [chemeo.com]

- 9. This compound(440-60-8) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. CN101412660A - Preparation of this compound - Google Patents [patents.google.com]

2,3,4,5,6-Pentafluorobenzyl alcohol synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,3,4,5,6-Pentafluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound (PFBA), an important intermediate in the development of pharmaceuticals and advanced materials. This document details experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the synthetic routes.

Core Synthesis Pathways

Two principal pathways for the synthesis of this compound are prevalent in the literature. The first is a two-step process commencing with 2,3,4,5,6-pentafluorobenzonitrile. The second involves the reduction of derivatives of pentafluorobenzoic acid.

Pathway 1: From 2,3,4,5,6-Pentafluorobenzonitrile

This industrial-scale friendly method involves the hydrogenation of 2,3,4,5,6-pentafluorobenzonitrile to 2,3,4,5,6-pentafluorobenzylamine, which is then converted to the final product via diazotization and hydrolysis. This route is noted for its high overall yield, exceeding 83%, and the use of recyclable solvents and catalysts, making it an environmentally conscious choice.[1]

Logical Workflow for Pathway 1

Caption: Synthesis of PFBA from pentafluorobenzonitrile.

Experimental Protocols for Pathway 1

Step 1: Hydrogenation of 2,3,4,5,6-Pentafluorobenzonitrile

-

General Procedure: In an autoclave, 2,3,4,5,6-pentafluorobenzonitrile is dissolved in an organic solvent containing an acid. A catalyst is added, and the mixture is hydrogenated under pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the 2,3,4,5,6-pentafluorobenzylamine salt.[2]

Step 2: Diazotization and Hydrolysis of 2,3,4,5,6-Pentafluorobenzylamine Salt

-

General Procedure: The 2,3,4,5,6-pentafluorobenzylamine salt is dissolved in an aqueous acidic solution. A nitrite salt solution is added dropwise at a controlled temperature. The reaction mixture is then heated to induce hydrolysis. Upon completion, the organic phase is separated and dried to give this compound.[2]

Data Presentation for Pathway 1

| Step | Starting Material | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Purity | Reference |

| 1a | Pentafluorobenzonitrile | 1% Pd/C, Acetic Acid, H₂ | Ethanol | 60°C, 20 atm, 12h | Pentafluorobenzylamine Acetate | 93.5% | 98.2% (HPLC) | [2] |

| 1b | Pentafluorobenzonitrile | 10% Pb/C, Oxalic Acid, H₂ | Ethanol | 55°C, 10 atm, 14h | Pentafluorobenzylamine Oxalate | 94.2% | 98.8% (HPLC) | [2] |

| 1c | Pentafluorobenzonitrile | Raney-Ni, Sulfuric Acid, H₂ | Methanol | N/A, 15 atm | Pentafluorobenzylamine Sulfate | N/A | N/A | [2] |

| 2a | Pentafluorobenzylamine Acetate | Oxalic Acid, 40% NaNO₂ | Water | Diazotization: 55°C; Hydrolysis: 90°C, 6h | This compound | 91.5% | 97.9% (GC) | [2] |

| 2b | Pentafluorobenzylamine Oxalate | Trifluoroacetic Acid, 40% NaNO₂ | Water | Diazotization: 65°C; Hydrolysis: 95°C, 8h | This compound | 91.4% | 98.2% (GC) | [2] |

| 2c | Pentafluorobenzylamine Sulfate | Sulfuric Acid, 20% KNO₂ | Water | Diazotization: 60°C; Hydrolysis: 85°C, 7h | This compound | 91.7% | 98.1% (GC) | [2] |

Pathway 2: Reduction of Pentafluorobenzoic Acid Derivatives

This pathway utilizes derivatives of pentafluorobenzoic acid, such as esters or acyl chlorides, which are then reduced to the corresponding alcohol. This approach offers versatility, with the choice of reducing agent being a key consideration.

Logical Workflow for Pathway 2

Caption: Synthesis of PFBA via reduction of derivatives.

Experimental Protocols for Pathway 2

Method A: Reduction of a Pentafluorophenyl Ester

-

Step 1: Esterification of Pentafluorobenzoic Acid (Example: Methyl Ester)

-

Pentafluorobenzoic acid can be refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl pentafluorobenzoate. The product is then isolated through standard workup procedures.

-

-

Step 2: Reduction of the Ester

-

General Procedure: To a suspension of sodium borohydride (1.2–1.5 mmol) in dry tetrahydrofuran (THF) (2–3 mL), the pentafluorophenyl ester (1 mmol) is added.[3] The mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).[3] Upon completion, the reaction is cooled to 0°C, acidified with 1N HCl, and the solvent is evaporated.[3] The product is extracted with ethyl acetate and purified.[3] Reductions are typically complete within 2.5–4.0 hours.[3]

-

Method B: Reduction of Pentafluorobenzoyl Chloride

-

Step 1: Preparation of Pentafluorobenzoyl Chloride

-

Step 2: Reduction of the Acyl Chloride

-

General Procedure: Pentafluorobenzoyl chloride is dissolved in a suitable ether solvent and is reduced by the addition of a reducing agent such as sodium borohydride in water, with the reaction temperature maintained between 0-10°C.[5]

-

Data Presentation for Pathway 2

| Method | Starting Material | Key Reagents | Solvent | Conditions | Product | Typical Yield | Reference |

| A | Pentafluorophenyl Ester | Sodium Borohydride | Dry THF | Room Temperature, 2.5-4.0h | This compound | High | [3] |

| B | Pentafluorobenzoyl Chloride | Sodium Borohydride | Ether/Water | 0-10°C | This compound | High (by analogy) | [5] |

References

Spectroscopic Profile of (Pentafluorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (pentafluorophenyl)methanol (CAS No: 440-60-8), a crucial fluorinated building block in medicinal chemistry and materials science. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of (pentafluorophenyl)methanol. The following tables summarize the predicted chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei.

Note: The following NMR data are predicted using advanced computational algorithms and should be used as a reference. Experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~4.8 | Singlet | CH₂ |

| ~3.5 | Broad Singlet | OH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145 (multiplet) | C-F (ortho) |

| ~140 (multiplet) | C-F (para) |

| ~138 (multiplet) | C-F (meta) |

| ~110 (multiplet) | C-CH₂ |

| ~56 | CH₂ |

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ -143 | ortho-F |

| ~ -154 | para-F |

| ~ -163 | meta-F |

Infrared (IR) Spectroscopy

The IR spectrum of (pentafluorophenyl)methanol reveals characteristic vibrational modes of its functional groups. The data presented below is based on experimental spectra from the NIST Chemistry WebBook[1].

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Strong, Broad | O-H stretch |

| ~2940, ~2880 | Medium | C-H stretch (CH₂) |

| ~1650 | Strong | C=C stretch (aromatic) |

| ~1520, ~1500 | Strong | C=C stretch (aromatic) |

| ~1100 | Strong | C-O stretch |

| ~990 | Strong | C-F stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of (pentafluorophenyl)methanol provides information about its molecular weight and fragmentation pattern. The data below is from the NIST Chemistry WebBook[1].

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 198 | 100 | [M]⁺ (Molecular Ion) |

| 181 | 50 | [M - OH]⁺ |

| 179 | 95 | [M - H₂O - H]⁺ |

| 167 | 15 | [C₆F₅]⁺ |

| 131 | 20 | [C₅F₃H]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of (pentafluorophenyl)methanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as CFCl₃ can be used.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid (pentafluorophenyl)methanol directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a dilute solution of (pentafluorophenyl)methanol in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

-

For GC-MS, use a suitable capillary column (e.g., HP-5ms) with a temperature program that allows for the elution of the compound.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer capable of Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 200-250 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for (pentafluorophenyl)methanol.

References

Technical Guide: Physical and Chemical Characteristics of 2,3,4,5,6-Pentafluorobenzyl Alcohol (CAS 440-60-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,3,4,5,6-Pentafluorobenzyl alcohol (CAS 440-60-8). It includes a detailed summary of its physical properties, standardized experimental protocols for their determination, and visualizations of its interaction with horse liver alcohol dehydrogenase and its application in the synthesis of phthalocyanine derivatives. This document is intended to serve as a key resource for professionals in research and development who are utilizing this versatile fluorinated compound.

Introduction

This compound, identified by CAS number 440-60-8, is an organofluorine compound characterized by a benzyl alcohol structure with five fluorine atoms substituted on the benzene ring.[1] This high degree of fluorination imparts unique chemical and physical properties, including increased electronegativity, thermal stability, and specific reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its distinct properties also make it a subject of interest in enzymatic studies and as a derivatizing agent in analytical chemistry.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₅O | [1] |

| Molecular Weight | 198.09 g/mol | [2][3] |

| Appearance | White crystalline mass or colorless to pale yellow liquid | [3][4] |

| Melting Point | 37-38 °C | [2][4][5][6] |

| Boiling Point | 181-182 °C at 760 mmHg | [2] |

| 114-115 °C at 60 mmHg | [4][5][6] | |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 87.8 °C (190 °F) | [2][4] |

| Solubility | Information not widely available, but high polarity suggests solubility in polar organic solvents. | [1] |

| Vapor Pressure | Not readily available | |

| LogP (Octanol/Water Partition Coefficient) | 1.22 | [2] |

Experimental Protocols for Physical Property Determination

The determination of the physical properties of chemical substances is guided by internationally recognized standards to ensure consistency and reliability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals which are widely accepted by government, industry, and independent laboratories.[7]

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance. For a crystalline solid like this compound, the capillary method is commonly employed.

-

Principle: A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

-

Apparatus:

-

Melting point apparatus with a temperature-controlled block or liquid bath.

-

Capillary tubes (sealed at one end).

-

Calibrated thermometer or temperature sensor.

-

-

Procedure (Summary):

-

A small amount of the dried, powdered substance is introduced into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the melting point apparatus.

-

The apparatus is heated at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle disappears are recorded.

-

Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of a liquid. The dynamic method, which also allows for the determination of vapor pressure, is a suitable choice.

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In the dynamic method, the pressure in the apparatus is varied, and the corresponding boiling temperatures are recorded.

-

Apparatus:

-

Boiling point apparatus with a heating mantle, a boiling flask, a condenser, and a pressure measurement device.

-

Calibrated thermometer or temperature sensor.

-

-

Procedure (Summary):

-

The substance is placed in the boiling flask.

-

The pressure in the apparatus is reduced to a desired level.

-

The substance is heated until it boils.

-

The temperature and pressure are recorded once they stabilize.

-

This process is repeated at different pressures to establish the vapor pressure curve.

-

Density (OECD Guideline 109)

This guideline describes methods for determining the density of liquids and solids. For a substance that can be in either state at ambient temperatures, a pycnometer or an oscillating densitometer can be used.

-

Principle (Pycnometer Method): The density is calculated from the mass of the substance and its volume, which is determined by the calibrated volume of the pycnometer.

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube).

-

Analytical balance.

-

Thermostatically controlled water bath.

-

-

Procedure (Summary):

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the substance (in its liquid state) and placed in the water bath until it reaches thermal equilibrium.

-

The pycnometer is removed, cleaned, and its mass is determined.

-

The procedure is repeated with a reference liquid of known density (e.g., water) to calibrate the volume of the pycnometer.

-

The density of the substance is calculated.

-

Biological Interaction and Synthetic Application

Interaction with Horse Liver Alcohol Dehydrogenase

This compound has been studied in complex with horse liver alcohol dehydrogenase (ADH), providing insights into the enzyme's catalytic mechanism. The interaction involves the binding of the alcohol to the zinc ion within the enzyme's active site.

Figure 1: Catalytic Cycle of Horse Liver ADH

Experimental Workflow: Synthesis of a Phthalocyanine Precursor

This compound is a key reagent in the synthesis of novel phthalocyanines with pentafluorobenzyloxy-substituents. The following diagram illustrates a typical workflow for the synthesis of 4-(2′,3′,4′,5′,6′-pentafluorobenzyloxy)phthalonitrile, a precursor to these phthalocyanines.

Figure 2: Synthesis Workflow

Conclusion

This compound (CAS 440-60-8) is a compound with a unique set of physical and chemical properties that make it highly valuable in various fields of chemical research and development. This guide provides essential data and standardized methodologies for its characterization, as well as insights into its biochemical interactions and synthetic applications. The information presented herein is intended to support and facilitate the work of researchers and scientists in their respective disciplines.

References

- 1. Horse Liver Alcohol Dehydrogenase: Zinc Coordination and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. madbarn.com [madbarn.com]

- 6. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

A Comprehensive Technical Guide to the Solubility of 2,3,4,5,6-Pentafluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,3,4,5,6-pentafluorobenzyl alcohol. Due to a lack of extensive published quantitative data for this specific compound, this guide offers qualitative solubility information, a detailed experimental protocol for determining its solubility, and comparative data for its non-fluorinated analog, benzyl alcohol, to provide a predictive framework.

Introduction to this compound

This compound is a fluorinated aromatic alcohol. The presence of five fluorine atoms on the benzene ring significantly influences its physicochemical properties, including acidity, lipophilicity, and, consequently, its solubility in various organic solvents. Understanding its solubility is critical for a range of applications, from reaction chemistry and purification to its use in the development of novel pharmaceutical agents and materials. The high degree of fluorination can lead to unique solubility profiles, sometimes deviating from what would be predicted by simple polarity considerations.

Solubility Profile of this compound

Currently, there is a notable absence of comprehensive quantitative solubility data for this compound in the public domain. The available information is qualitative in nature.

Qualitative Solubility Data:

-

Chloroform: Slightly soluble

-

Methanol: Slightly soluble

This limited information suggests that while it has some affinity for both a chlorinated solvent and a polar protic solvent, its solubility is not high in these. To facilitate further research and application, a standardized experimental protocol for determining precise solubility is provided in a later section.

Comparative Solubility Data: Benzyl Alcohol

To offer a point of reference, the solubility of the non-fluorinated parent compound, benzyl alcohol, is presented below. It is important to note that the electronic and steric effects of the five fluorine atoms in this compound will likely result in different solubility behavior. Generally, high fluorination can decrease miscibility with hydrocarbon solvents.

| Solvent | Chemical Class | Solubility of Benzyl Alcohol |

| Methanol | Polar Protic | Miscible[1][2] |

| Ethanol | Polar Protic | Miscible[1][3] |

| Acetone | Polar Aprotic | Miscible[1][2] |

| Chloroform | Chlorinated | Miscible[1][3] |

| Diethyl Ether | Ether | Miscible[1][3] |

| Benzene | Aromatic Hydrocarbon | Soluble[3] |

| Water | Polar Protic | 4 g/100 mL[1] |

Note: "Miscible" indicates that the substances form a homogeneous solution in all proportions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the principles outlined in standardized guidelines such as those from the OECD.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the equilibration period.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using HPLC or GC.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as a mean value with the standard deviation from at least three replicate experiments for each solvent.

-

Clearly state the temperature at which the solubility was determined.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams have been generated using Graphviz.

References

Pentafluorobenzyl Alcohol: An In-depth Technical Guide on Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Pentafluorobenzyl alcohol (PFB-OH) is a highly versatile organofluorine compound, distinguished by a benzyl alcohol core substituted with five fluorine atoms on the aromatic ring. This extensive fluorination imparts unique electronic properties, rendering PFB-OH and its derivatives invaluable reagents in various fields, including pharmaceutical development, materials science, and analytical chemistry. The strong electron-withdrawing nature of the pentafluorophenyl group significantly influences the compound's reactivity and stability, making a thorough understanding of its chemical behavior essential for its effective application.

This guide provides a comprehensive overview of the core reactivity, stability, and handling protocols for pentafluorobenzyl alcohol, supported by quantitative data and detailed experimental methodologies.

Core Properties and Stability

Pentafluorobenzyl alcohol is typically a white solid or a colorless to light yellow liquid at room temperature.[1] The pentafluorophenyl group is the dominant structural feature, dictating the molecule's chemical personality.

Physical and Chemical Data

The fundamental physical and chemical properties of pentafluorobenzyl alcohol are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 440-60-8 | [1][2] |

| Molecular Formula | C₇H₃F₅O | [1] |

| Molecular Weight | 198.09 g/mol | [1] |

| Melting Point | 37-38 °C (lit.) | |

| Boiling Point | 182 °C | [1] |

| 114-115 °C / 60 mmHg (lit.) | ||

| Flash Point | 87 °C / 188.6 °F (closed cup) | [3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |

| Assay | ≥ 96% (GC) | [1][4] |

Stability and Storage

Pentafluorobenzyl alcohol is stable under normal laboratory conditions.[2][3] However, its stability is compromised by specific conditions and incompatible materials, necessitating careful storage and handling.

| Parameter | Details | Reference(s) |

| General Stability | Stable under recommended storage conditions. | [2][3] |

| Conditions to Avoid | Open flames, hot surfaces, sources of ignition, and incompatible products. | [2][3] |

| Incompatible Materials | Strong oxidizing agents. | [2][3] |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF). | [2] |

| Storage Recommendations | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and flame. | [2][4] |

Chemical Reactivity

The reactivity of pentafluorobenzyl alcohol is dominated by the primary alcohol functional group, which is activated by the electron-withdrawing pentafluorophenyl ring. This activation facilitates reactions such as oxidation and conversion into derivatives for nucleophilic substitution.

Oxidation Reactions

As a primary alcohol, pentafluorobenzyl alcohol can be oxidized.[5][6] Depending on the reaction conditions and the oxidizing agent used, the oxidation can yield either pentafluorobenzaldehyde or be carried further to pentafluorobenzoic acid.[7][8] This reactivity is fundamental in synthesizing fluorinated aromatic aldehydes and carboxylic acids.

dot

Caption: Oxidation pathway of pentafluorobenzyl alcohol.

Nucleophilic Substitution via Derivatives

While the hydroxyl group is a poor leaving group, it can be readily converted into a more reactive functional group. A common and highly useful transformation is the conversion of pentafluorobenzyl alcohol to pentafluorobenzyl bromide (PFBBr).[9] PFBBr is a powerful electrophile and a widely used derivatizing agent that readily reacts with nucleophiles such as carboxylates, phenoxides, and thiols.[10][11]

dot

Caption: Conversion to PFBBr and subsequent nucleophilic reaction.

Role as a Derivatizing Agent

The primary application stemming from PFB-OH's reactivity is the use of its bromide derivative (PFBBr) as a derivatizing agent, particularly for trace analysis using gas chromatography (GC).[10][12] The introduction of the pentafluorobenzyl group onto an analyte accomplishes two key goals:

-

Increases Volatility: It converts non-volatile compounds like carboxylic acids into more volatile esters suitable for GC analysis.[10]

-

Enhances Sensitivity: The highly electronegative pentafluorobenzyl moiety makes the derivative highly responsive to electron capture detectors (ECD) and ideal for analysis by electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS), enabling detection at ultra-trace levels.[12][13]

This technique is frequently employed for the analysis of fatty acids, phenols, amines, and thiols in complex biological and environmental samples.[10][11][12]

Use as a Protecting Group

In multi-step organic synthesis, a protecting group is used to temporarily mask a reactive functional group.[14][15] The benzyl group is a classic protecting group for alcohols, forming a benzyl ether.[16] The pentafluorobenzyl group can also serve this role. Its stability is influenced by the fluorine atoms, and like other benzyl ethers, it is generally stable in acidic and basic media but can be cleaved under specific reductive conditions, such as catalytic hydrogenolysis.[16] The unique electronic properties of the PFB group can offer different stability and cleavage profiles compared to standard benzyl ethers.

Experimental Protocols

This section provides detailed methodologies for the synthesis of pentafluorobenzyl alcohol and a representative protocol for its application in derivatization via its bromide intermediate.

Synthesis of Pentafluorobenzyl Alcohol

A documented method for preparing pentafluorobenzyl alcohol involves a two-step process starting from 2,3,4,5,6-pentafluorocyanobenzene.[17]

Step 1: Hydro-reduction to 2,3,4,5,6-pentafluorobenzylamine salt

-

Charge a reactor with 2,3,4,5,6-pentafluorocyanobenzene as the initial raw material.

-

Add an organic solvent containing an acid.

-

Introduce hydrogen gas into the reactor.

-

Perform hydrogenation and reduction under the action of a catalyst at a temperature of 70°C and a pressure of 30 atm.

-

The reaction yields 2,3,4,5,6-pentafluorobenzylamine salt.

Step 2: Diazotization and Hydrolysis

-

In the same reactor, subject the 2,3,4,5,6-pentafluorobenzylamine salt to diazotization with a nitrite in an aqueous acid solution at a temperature between 45°C and 70°C.[17]

-

After the diazotization is complete, heat the reaction mixture to between 70°C and 100°C to induce hydrolysis.

-

Once the reaction is complete, separate and dry the reaction liquid to obtain the final product, 2,3,4,5,6-pentafluorobenzyl alcohol.[17]

This method is reported to have a total yield of over 83% and offers advantages such as high product purity and the ability to recycle solvents and catalysts.[17]

dot

Caption: Workflow for the synthesis of pentafluorobenzyl alcohol.

Derivatization of Short-Chain Fatty Acids (SCFAs) using PFBBr

This protocol is a representative example of how pentafluorobenzyl bromide (derived from PFB-OH) is used for sample preparation prior to GC-MS analysis.[18]

Objective: To perform simultaneous extraction and derivatization of SCFAs from a sample matrix.

Materials:

-

Sample containing SCFAs (e.g., biological fluid, tissue homogenate)

-

Internal standards (e.g., ¹³C-labeled SCFAs)

-

Pentafluorobenzyl bromide (PFBBr) solution in methanol

-

0.9% (w/v) Sodium Chloride solution

-

Hexane

-

2.0 mL microcentrifuge tubes

-

Vortexer, centrifuge, and heating block/oven

Protocol:

-

Sample Preparation: Place a known amount of sample (e.g., 10-100 mg) into a 2.0 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the internal standard mixture to the sample.

-

Derivatization:

-

Add 50 µL of the PFBBr solution in methanol to the tube.

-

Vortex thoroughly to mix all components.

-

Briefly centrifuge to collect the contents at the bottom of the tube.

-

-

Reaction Incubation: Incubate the sealed tubes at 60°C for 30 minutes to facilitate the derivatization reaction.

-

Extraction:

-

After incubation, cool the tubes on ice and centrifuge briefly.

-

Add 150 µL of hexane and 150 µL of 0.9% NaCl solution to the tube.

-

Vortex again to partition the PFB-derivatives into the organic phase.

-

-

Sample Collection:

-

Centrifuge the tubes to achieve phase separation.

-

Carefully pipette the upper hexane layer, which contains the derivatized SCFAs, into a GC-MS autosampler vial.

-

-

Analysis: Cap the vial and store it in a freezer until GC-MS analysis.

dot

Caption: Experimental workflow for SCFA derivatization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Oxidation by Reduction: Efficient and Selective Oxidation of Alcohols by the Electrocatalytic Reduction of Peroxydisulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abvs.giresun.edu.tr [abvs.giresun.edu.tr]

- 8. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. 2,3,4,5,6-Pentafluorobenzyl bromide 99 1765-40-8 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protecting group - Wikipedia [en.wikipedia.org]

- 15. Protective Groups [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. CN101412660A - Preparation of this compound - Google Patents [patents.google.com]

- 18. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

Safety and Handling of 2,3,4,5,6-Pentafluorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorobenzyl alcohol (PFB alcohol) is a fluorinated organic compound widely utilized in synthetic chemistry. Its applications include its use as a derivatizing agent in chromatography and in the synthesis of more complex molecules, such as phthalocyanines. The presence of the pentafluorophenyl group imparts unique chemical properties, but also necessitates specific safety and handling precautions. This guide provides an in-depth overview of the safety protocols, physical and toxicological properties, and handling procedures for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazard is acute oral toxicity.

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302: Harmful if swallowed.

-

Precautionary Statements:

-

P264: Wash face, hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₅O | [1][2] |

| Molecular Weight | 198.09 g/mol | [1][2] |

| Appearance | White solid (crystals, crystalline powder, or fused solid) | [2] |

| Melting Point | 37-38 °C (lit.) | |

| Boiling Point | 114-115 °C at 60 mmHg (lit.) | |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Solubility | No experimental data available.[1] Soluble in chloroform and methanol (slightly). | |

| Vapor Pressure | No experimental data available. | |

| Density | No experimental data available. | |

| pKa | 13.07 ± 0.10 (Predicted) |

Toxicological Data

The primary toxicological concern for this compound is acute oral toxicity. Data on other routes of exposure is limited.

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 900 mg/kg | [1] |

| Dermal LD50 | Not listed | Not available | [1] |

| Inhalation LC50 | Not listed | Not available | [1] |

Signs and Symptoms of Exposure: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Ingestion may cause gastrointestinal irritation.

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.

-

Skin and Body Protection: A laboratory coat and, if necessary, an apron or coveralls to prevent skin contact.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Generalized Laboratory Handling Protocol

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of the experiment.

Objective: To safely handle and use this compound for a chemical reaction.

Materials:

-

This compound

-

Appropriate solvent (e.g., isopropanol)

-

Reaction vessel and other necessary glassware

-

Spatula

-

Weighing balance

-

Fume hood

Procedure:

-

Preparation:

-

Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

-

Verify that a safety shower and eyewash station are readily accessible.

-

Don all required personal protective equipment.

-

-

Weighing the Compound:

-

Tare a clean, dry weighing boat on an analytical balance.

-

Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.

-

Record the exact weight.

-

Securely close the container of the stock chemical immediately after use.

-

-

Dissolving the Compound:

-

Place the reaction vessel inside the fume hood.

-

Add the appropriate solvent to the reaction vessel.

-

Carefully add the weighed this compound to the solvent.

-

Stir the mixture as required for the specific reaction.

-

-

Running the Reaction:

-

A general synthetic procedure might involve stirring a mixture of pentafluorobenzaldehyde, a catalyst, and isopropanol at an elevated temperature (e.g., 82°C). A solution of a base, such as KOH, may then be added, and the reaction mixture is stirred at reflux temperature.[3]

-

Throughout the reaction, maintain the setup within the fume hood.

-

Monitor the reaction as per the specific experimental protocol.

-

-

Work-up and Purification:

-

Follow the specific work-up and purification steps for the intended product. This may involve extraction, chromatography, or other techniques.

-

Handle all waste materials, including empty containers and contaminated materials, as hazardous waste.

-

-

Decontamination:

-

Clean all glassware and equipment thoroughly after use.

-

Wipe down the work surface in the fume hood.

-

Remove and dispose of gloves properly.

-

Wash hands thoroughly with soap and water.

-

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[1]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[1] Incompatible products.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[1]

-

Hazardous Polymerization: Does not occur.[1]

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate the Area: Remove all personnel from the immediate vicinity of the spill.

-

Eliminate Ignition Sources: Turn off all flames, hot plates, and other potential ignition sources.

-

Ventilate the Area: Ensure adequate ventilation.

-

Contain the Spill: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Personal Protection: Wear appropriate PPE during the entire cleanup process.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[1]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, and flame.[1] Store away from oxidizing agents.

-

Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide to 2,3,4,5,6-Pentafluorobenzyl Alcohol

This guide provides comprehensive information on the chemical and physical properties of 2,3,4,5,6-Pentafluorobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an organofluorine compound, specifically a benzyl alcohol substituted with five fluorine atoms on the benzene ring.[1] This high degree of fluorination imparts unique chemical properties to the molecule.

Molecular Structure and Properties

Below is a summary of the key molecular identifiers and physical properties of this compound.

| Property | Value |

| Molecular Formula | C7H3F5O[1][2][3][4][5][6] |

| Molecular Weight | 198.09 g/mol [1][2][3][5][6][7][8][9] |

| CAS Number | 440-60-8[1][2][5][7][8][9] |

| Appearance | White crystalline mass[10] |

| Melting Point | 37-38 °C[8][9][10] |

| Boiling Point | 114-115 °C at 60 mmHg[8][9][10] |

| Flash Point | 88 °C (closed cup)[8][11] |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methanol[1] |

| InChI Key | PGJYYCIOYBZTPU-UHFFFAOYSA-N[2][3][4][8][9] |

Experimental Protocols: Synthesis

A common method for the preparation of this compound involves a multi-step chemical synthesis. The following is a generalized experimental workflow based on documented procedures.[12]

Workflow for the Synthesis of this compound

References

- 1. This compound | C7H3F5O | CID 9923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 440-60-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound(440-60-8) 1H NMR [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound 98 440-60-8 [sigmaaldrich.com]

- 8. This compound 98 440-60-8 [sigmaaldrich.com]

- 9. This compound 98 440-60-8 [sigmaaldrich.com]

- 10. Cas 440-60-8,this compound | lookchem [lookchem.com]

- 11. 2,3,4,5,6-ペンタフルオロベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. CN101412660A - Preparation of this compound - Google Patents [patents.google.com]

A Technical Guide to 2,3,4,5,6-Pentafluorobenzyl Alcohol for Researchers and Drug Development Professionals

An In-depth Review of Commercial Suppliers, Chemical Applications, and Experimental Protocols

Introduction

2,3,4,5,6-Pentafluorobenzyl alcohol (PFB-OH) is a fluorinated aromatic compound with significant applications in chemical synthesis and analysis, particularly relevant to the fields of research, and drug development. Its unique electronic properties, conferred by the five fluorine atoms on the benzene ring, make it a valuable tool for chemists. This technical guide provides a comprehensive overview of the commercial availability of PFB-OH, its primary applications as a protecting group and in derivatization for gas chromatography, and detailed experimental protocols for its use.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. The compound is usually supplied as a white crystalline solid. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities | CAS Number |

| Thermo Scientific (Alfa Aesar) | A12119 | ≥97.5% (GC) | 5g, 25g | 440-60-8[1] |

| Sigma-Aldrich (Merck) | 196746 | 98% | 5g, 25g | 440-60-8 |

| Santa Cruz Biotechnology | sc-239161 | - | - | 440-60-8[2] |

| Manchester Organics | 6071 | >98% | Contact for details | 440-60-8 |

| Spectrum Chemical | P2024 | - | Contact for details | 440-60-8 |

Core Applications in Research and Development

The primary utility of this compound and its derivatives, such as 2,3,4,5,6-Pentafluorobenzyl bromide (PFB-Br), lies in two main areas: as a protecting group in organic synthesis and as a derivatizing agent for sensitive detection in gas chromatography.

Protecting Group in Organic Synthesis

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The pentafluorobenzyl group is a useful protecting group for alcohols, phenols, and carboxylic acids. Its stability under various reaction conditions and the relative ease of its removal make it a valuable tool for the synthesis of complex molecules, including drug candidates.

The workflow for using a protecting group is generally as follows:

Derivatization Agent for Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, many biologically relevant molecules, such as carboxylic acids, phenols, and thiols, are not sufficiently volatile or stable for direct GC analysis. Derivatization with an agent that increases volatility and introduces a strongly electron-capturing group can significantly enhance detection sensitivity, especially with an electron capture detector (ECD).

Pentafluorobenzyl bromide (PFB-Br), synthesized from PFB-OH, is a widely used derivatizing agent for this purpose. The pentafluorobenzyl group is highly electronegative, making the resulting derivatives readily detectable at very low concentrations.

Experimental Protocols

Synthesis of Pentafluorobenzyl Ethers (Protecting Group Application)

This protocol describes a general method for the protection of an alcohol as a pentafluorobenzyl ether.

Materials:

-

Alcohol to be protected

-

2,3,4,5,6-Pentafluorobenzyl bromide (PFB-Br)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

-

Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the alcohol in anhydrous DMF in a reaction vessel under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium hydride (typically 1.1 to 1.5 equivalents) to the solution with stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add PFB-Br (typically 1.1 to 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by thin-layer chromatography or LC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Derivatization of Carboxylic Acids for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of carboxylic acids with PFB-Br for subsequent analysis by GC-MS.

Materials:

-

Sample containing carboxylic acids

-

2,3,4,5,6-Pentafluorobenzyl bromide (PFB-Br) solution (e.g., in acetone)

-

A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Extraction solvent (e.g., hexane)

-

Vials for reaction and GC-MS analysis

Procedure:

-

To an aqueous sample or a dried extract containing the carboxylic acids, add a solution of PFB-Br in a suitable solvent like acetone.

-

Add a base such as DIPEA to catalyze the reaction.

-

Vortex the mixture and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes).

-

After cooling, add an extraction solvent (e.g., hexane) and water to partition the derivatives into the organic phase.

-

Vortex the mixture and centrifuge to separate the phases.

-

Transfer the organic (upper) layer containing the PFB esters to a clean vial for GC-MS analysis.

Role in the Context of Drug Discovery

While this compound itself is not typically a pharmacologically active molecule that directly interacts with signaling pathways, its utility in drug discovery is significant. The strategic incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. The use of PFB-OH and its derivatives as building blocks allows for the synthesis of novel fluorinated compounds for biological screening. Furthermore, the analytical applications of PFB-derivatization are crucial for pharmacokinetic and pharmacodynamic studies, enabling the sensitive quantification of drugs and their metabolites in biological matrices.

Conclusion

This compound is a versatile and commercially available chemical tool with important applications for researchers in chemistry and drug development. Its primary utility as a precursor to protecting groups and highly sensitive derivatization agents facilitates the synthesis of complex molecules and enables trace-level analysis of important biological compounds. While not a direct modulator of cellular signaling, its role in the creation and analysis of potential therapeutics makes it an invaluable component of the modern drug discovery toolkit.

References

The Versatility of 2,3,4,5,6-Pentafluorobenzyl Alcohol: A Technical Guide for Researchers

An in-depth exploration of the applications of 2,3,4,5,6-Pentafluorobenzyl alcohol (PFBOH) in organic synthesis, analytical chemistry, and drug development.

Introduction:

This compound (PFBOH), a fluorinated aromatic alcohol, has emerged as a versatile and valuable reagent for researchers across various scientific disciplines. Its unique electronic properties, conferred by the five fluorine atoms on the benzene ring, make it a powerful tool in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of the core applications of PFBOH, with a focus on its role as a derivatizing agent, a protecting group, and a key building block in the synthesis of complex molecules. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Core Applications of this compound

The primary applications of PFBOH can be categorized into three main areas:

-

Derivatization for Enhanced Analytical Detection: PFBOH and its derivatives are widely used as derivatizing agents to improve the analytical detection of various compounds, particularly in gas chromatography (GC) with electron capture detection (ECD) and mass spectrometry (MS). The highly electronegative pentafluorobenzyl group enhances the volatility and thermal stability of analytes and, more importantly, confers a strong electron-capturing ability, leading to significantly lower detection limits.

-

Protecting Group in Organic Synthesis: The pentafluorobenzyl (PFB) group can be employed as a protecting group for hydroxyl functionalities.[1] Its stability under various reaction conditions and the specific methods for its removal offer advantages in multi-step synthetic sequences.[2][3][4][5]

-

Intermediate in the Synthesis of Novel Compounds: PFBOH serves as a crucial intermediate in the synthesis of a wide range of molecules.[6][7] Its reactivity allows for the introduction of the pentafluorobenzyl moiety into larger structures, thereby modifying their physical, chemical, and biological properties. This is particularly relevant in the development of pharmaceuticals and advanced materials.[6]

Data Presentation: A Comparative Overview of Applications

The following tables summarize quantitative data from various applications of PFBOH and its derivatives, providing a comparative look at reaction conditions and outcomes.

Table 1: Derivatization of Analytes using Pentafluorobenzyl Bromide (PFBBr) for GC-ECD Analysis

| Analyte | Derivatization Reagent | Reaction Conditions | Yield (%) | Limit of Detection (LOD) | Reference |

| Carboxylic Acids | Pentafluorobenzyl bromide (PFBBr) | Phase-transfer catalysis | >95 | pg-range | [8] |

| Phenols | Pentafluorobenzyl bromide (PFBBr) | K₂CO₃, Acetone, 60°C, 1h | 85-98 | ng/L range | [8] |

| Thiols (Mercaptans) | Pentafluorobenzyl bromide (PFBBr) | Aqueous solution, pH 8, RT, 30 min | ~90 | µg/L range | [8] |

| Carbonyls | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aqueous solution, pH ~4.5, 12h | Not Specified | 0.01-1 µg/dm³ | [9] |

| Methylmalonic Acid | Pentafluorobenzyl bromide (PFBBr) | Acetone, 80°C, 60 min | Not Specified | Not Specified | [10] |

Table 2: Synthesis of this compound

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Pentafluorobenzaldehyde | Isopropanol, KOH, 82°C, 10 min | Not Specified | [11] |

| 2,3,4,5,6-Pentafluorocyanobenzene | 1. H₂, Catalyst, Acid, 70°C, 30 atm; 2. NaNO₂, Acid, 45-70°C then 70-100°C | >83 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: General Procedure for the Derivatization of Phenols with Pentafluorobenzyl Bromide for GC-ECD Analysis

This protocol is adapted from methodologies described for the analysis of phenols in wastewater.[8]

Materials:

-

Phenol-containing sample

-

Pentafluorobenzyl bromide (PFBBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, HPLC grade

-

Hexane, HPLC grade

-

Deionized water

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Gas chromatograph equipped with an electron capture detector (GC-ECD)

Procedure:

-

Sample Preparation: To 1 mL of an aqueous sample containing the phenol analyte in a 2 mL reaction vial, add 100 µL of a 10% (w/v) solution of potassium carbonate in deionized water.

-

Addition of Derivatizing Reagent: Add 100 µL of a 1% (v/v) solution of pentafluorobenzyl bromide in acetone to the vial.

-

Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath set at 60°C for 1 hour.

-

Extraction: After cooling to room temperature, add 500 µL of hexane to the vial. Vortex vigorously for 2 minutes to extract the pentafluorobenzyl ether derivatives.

-

Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial.

-

Analysis: Inject 1 µL of the hexane extract into the GC-ECD for analysis.

Protocol 2: Synthesis of this compound from Pentafluorobenzaldehyde

This protocol is based on a general procedure for the reduction of pentafluorobenzaldehyde.[11]

Materials:

-

Pentafluorobenzaldehyde

-

Isopropanol

-

Potassium hydroxide (KOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pentafluorobenzaldehyde (1.5 mmol) and isopropanol (18.5 mL).

-

Initiation: Stir the mixture at 82°C for 10 minutes.

-

Addition of Base: Add 1.5 mL of a 0.1 M solution of potassium hydroxide (0.15 mmol) to the reaction mixture.

-

Reaction: Continue stirring the reaction mixture at reflux temperature.

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by gas chromatography (GC) and ¹H NMR.

-

Work-up and Purification (General): Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for analyte derivatization using PFB reagents.

Caption: Strategy for using the PFB group as a protecting group for alcohols.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]